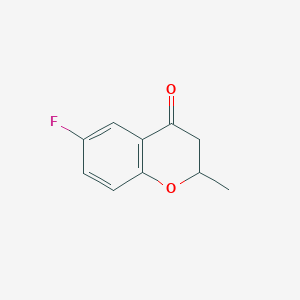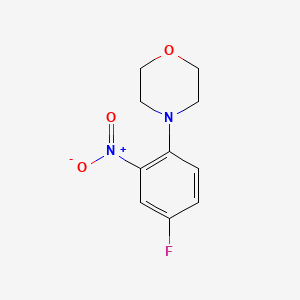
2-クロロ-4-(トリフルオロメトキシ)アニリン
概要
説明
2-Chloro-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5ClF3NO. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine and trifluoromethoxy groups. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
2-Chloro-4-(trifluoromethoxy)aniline has several scientific research applications:
生化学分析
Biochemical Properties
2-Chloro-4-(trifluoromethoxy)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as proteins and nucleic acids. The nature of these interactions often involves covalent binding, leading to potential modifications in the structure and function of the target biomolecules .
Cellular Effects
The effects of 2-Chloro-4-(trifluoromethoxy)aniline on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Additionally, 2-Chloro-4-(trifluoromethoxy)aniline can alter gene expression profiles by acting as a transcriptional regulator, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 2-Chloro-4-(trifluoromethoxy)aniline exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and receptors. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolic pathways. Additionally, 2-Chloro-4-(trifluoromethoxy)aniline can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-4-(trifluoromethoxy)aniline in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and air can lead to gradual degradation, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies have also indicated that 2-Chloro-4-(trifluoromethoxy)aniline can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(trifluoromethoxy)aniline at different dosages have been studied in animal models to determine its threshold and toxic effects. At low doses, this compound has been shown to have minimal adverse effects, with no significant impact on overall health and cellular function. At higher doses, 2-Chloro-4-(trifluoromethoxy)aniline can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are often dose-dependent, with higher doses leading to more severe adverse effects .
Metabolic Pathways
2-Chloro-4-(trifluoromethoxy)aniline is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The metabolism of this compound involves oxidative reactions, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The interaction with specific enzymes and cofactors plays a crucial role in determining the metabolic fate of 2-Chloro-4-(trifluoromethoxy)aniline .
Transport and Distribution
The transport and distribution of 2-Chloro-4-(trifluoromethoxy)aniline within cells and tissues are influenced by various factors, including its physicochemical properties and interactions with transporters. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms. It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects. The interaction with binding proteins and transporters can also influence its localization and distribution within the body .
Subcellular Localization
The subcellular localization of 2-Chloro-4-(trifluoromethoxy)aniline is an important aspect of its biochemical activity. This compound has been shown to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization is often determined by specific targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization can influence the activity and function of 2-Chloro-4-(trifluoromethoxy)aniline, as it can interact with different biomolecules in distinct cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethoxy)aniline typically involves the reaction of 2-chloroaniline with trifluoromethoxy-containing reagents. One common method is the nucleophilic aromatic substitution reaction, where 2-chloroaniline reacts with trifluoromethoxybenzene under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution process, resulting in the formation of 2-Chloro-4-(trifluoromethoxy)aniline .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4-(trifluoromethoxy)aniline may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
2-Chloro-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The amino group in the compound can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions include substituted anilines, nitroanilines, and reduced amines, depending on the specific reaction conditions and reagents used .
作用機序
The mechanism of action of 2-Chloro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as inhibiting enzymes or interacting with cellular receptors .
類似化合物との比較
Similar Compounds
4-Chloro-2-(trifluoromethyl)aniline: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-(Trifluoromethyl)aniline: This compound lacks the chlorine atom but contains the trifluoromethyl group.
2-Chloro-4-(trifluoromethyl)aniline: Similar to 2-Chloro-4-(trifluoromethoxy)aniline but with a trifluoromethyl group.
Uniqueness
2-Chloro-4-(trifluoromethoxy)aniline is unique due to the presence of both chlorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it valuable in various applications .
特性
IUPAC Name |
2-chloro-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLWONHDNGICOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370112 | |
| Record name | 2-Chloro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69695-61-0 | |
| Record name | 2-Chloro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1301890.png)

